molecular formula C8H9BrN2O B2354914 N-(2-Bromoethyl)pyridine-2-carboxamide CAS No. 717138-97-1

N-(2-Bromoethyl)pyridine-2-carboxamide

Cat. No. B2354914
CAS RN: 717138-97-1
M. Wt: 229.077
InChI Key: SMFVCKFWLXDJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Bromoethyl)pyridine-2-carboxamide” is a pyridine derivative . It is also known as “N-(2-Bromoethyl)picolinamide” and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “N-(2-Bromoethyl)pyridine-2-carboxamide” can be represented by the linear formula C8H9BrN2O . The InChI Code for this compound is 1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(2-Bromoethyl)pyridine-2-carboxamide” has a molecular weight of 229.08 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Urease Inhibition

N-(2-Bromoethyl)pyridine-2-carboxamide: derivatives have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibitors of urease are sought after for their potential to treat diseases caused by ureolytic bacteria, such as gastric and duodenal ulcers, and for agricultural applications to reduce the loss of urea-based fertilizers .

Molecular Docking Studies

These compounds have been used in molecular docking studies to understand their interaction with biological targets. Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using computational algorithms .

Kinetic Studies

Kinetic studies: involving N-(2-Bromoethyl)pyridine-2-carboxamide derivatives can provide insights into the reaction mechanisms and the rate at which they inhibit enzymes like urease. This information is crucial for designing more effective inhibitors and understanding their behavior in biological systems .

ADME Profile Analysis

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds is critical for determining their suitability as drug candidates. A favorable ADME profile indicates that a compound has the appropriate properties to be absorbed into the bloodstream, distributed to the necessary tissues, metabolized efficiently, and excreted safely from the body .

Spectral Studies

Spectral studies: are essential for characterizing the structure of chemical compoundsN-(2-Bromoethyl)pyridine-2-carboxamide and its derivatives can be analyzed using techniques like Infrared (IR) spectroscopy , which can provide information about the functional groups present and the molecular structure .

Crystal Structure Analysis

Determining the crystal structure of a compound is vital for understanding its physical and chemical propertiesN-(2-Bromoethyl)pyridine-2-carboxamide derivatives can be studied using X-ray crystallography to elucidate their three-dimensional arrangement in the solid state, which is important for drug design and material science applications .

Hirshfeld Surface Analysis

Hirshfeld surface analysis: is used to visualize and understand intermolecular interactions within a crystal structure. This analysis can help in identifying the types of interactions that stabilize the crystal structure of N-(2-Bromoethyl)pyridine-2-carboxamide derivatives, such as hydrogen bonding, and can influence the design of new compounds with desired properties .

Density Functional Theory (DFT) Calculations

DFT calculations: are computational quantum mechanical modeling methods used to investigate the electronic structure of molecules. For N-(2-Bromoethyl)pyridine-2-carboxamide derivatives, DFT can provide insights into their reactivity, stability, and electronic properties, which are essential for predicting how these compounds will behave in different environments .

Safety and Hazards

“N-(2-Bromoethyl)pyridine-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

N-(2-bromoethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFVCKFWLXDJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl)pyridine-2-carboxamide

Synthesis routes and methods

Procedure details

Picolinic acid (0.99 g) in dichloromethane (30 mL) was treated with triethylamine (1.27 mL) and HATU (3.6 g). The mixture was stirred for 10 minutes then a solution of 2-bromoethylamine hydrobromide (1.5 g) and triethylamine (1.27 mL) in dichloromethane (20 mL) was added. The reaction mixture was stirred for 3h. Water (50 mL) was added and the layers were separated. The organic layer was washed with water (3×50 mL), dried over magnesium sulphate and evaporated to afford the crude product which was purified by silica gel chromatography eluting with 0-100% EtOAc/dichloromethane. The relevant fractions were combined and evaporated, dissolved up in EtOAc (40 mL) and washed with saturated sodium hydrogen carbonate solution, ensuring the aqueous layer remained basic. The organic layer was dried over magnesium sulphate and evaporated to give the sub-titled compound (0.88 g) as a white solid.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.27 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.